molecular formula C8H5Cl2IO2 B6228215 methyl 3,5-dichloro-2-iodobenzoate CAS No. 1363845-32-2

methyl 3,5-dichloro-2-iodobenzoate

Cat. No.: B6228215
CAS No.: 1363845-32-2
M. Wt: 330.9
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Description

Methyl 3,5-dichloro-2-iodobenzoate is a chemical compound with the molecular formula C8H5Cl2IO2 and a molecular weight of 330.9 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dichloro-2-iodobenzoate typically involves the iodination of methyl 3,5-dichlorobenzoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form methyl 3,5-dichloro-2-aminobenzoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form methyl 3,5-dichloro-2-iodobenzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Methyl 3,5-dichloro-2-aminobenzoate, methyl 3,5-dichloro-2-thiobenzoate.

    Reduction: Methyl 3,5-dichloro-2-aminobenzoate.

    Oxidation: Methyl 3,5-dichloro-2-iodobenzoic acid.

Scientific Research Applications

Methyl 3,5-dichloro-2-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-2-iodobenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dichloro-4-iodobenzoate: Similar in structure but with the iodine atom at a different position.

    Methyl 2-amino-5-chloro-3-iodobenzoate: Contains an amino group instead of a methoxy group.

    Methyl 3-chloro-5-iodobenzoate: Lacks one chlorine atom compared to methyl 3,5-dichloro-2-iodobenzoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

1363845-32-2

Molecular Formula

C8H5Cl2IO2

Molecular Weight

330.9

Purity

95

Origin of Product

United States

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